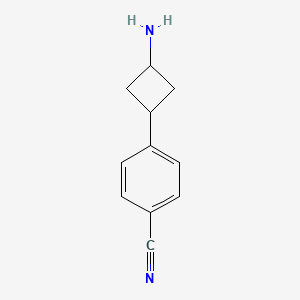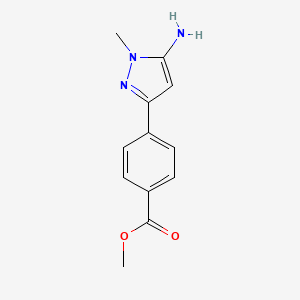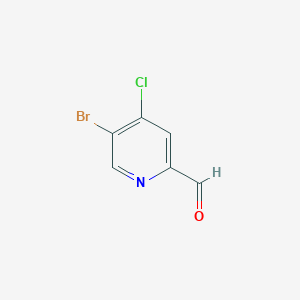
5-Bromo-4-chloropicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 5 and 4 of the pyridine ring are substituted with bromine and chlorine, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloropicolinaldehyde typically involves the bromination and chlorination of picolinaldehyde. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution at the desired positions on the pyridine ring. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar halogenation reactions. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 5-Bromo-4-chloropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under appropriate conditions.
Major Products:
Oxidation: 5-Bromo-4-chloropicolinic acid.
Reduction: 5-Bromo-4-chloropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-4-chloropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 5-Bromo-4-chloropicolinaldehyde exerts its effects is primarily through its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The halogen atoms may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
5-Bromo-3-chloropicolinaldehyde: Similar structure but with the chlorine atom at position 3 instead of 4.
4-Bromo-5-chloropicolinaldehyde: Similar structure but with the bromine and chlorine atoms swapped.
5-Chloropicolinaldehyde: Lacks the bromine atom, only has chlorine at position 5.
Uniqueness: 5-Bromo-4-chloropicolinaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to different chemical and biological properties compared to its analogs.
特性
CAS番号 |
1060802-20-1 |
|---|---|
分子式 |
C6H3BrClNO |
分子量 |
220.45 g/mol |
IUPAC名 |
5-bromo-4-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-9-4(3-10)1-6(5)8/h1-3H |
InChIキー |
XXGOLPPVOQYOLK-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=C1Cl)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


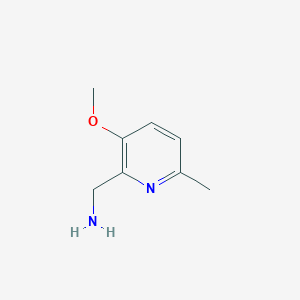


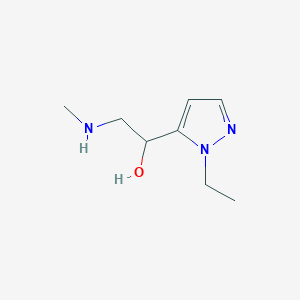

![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
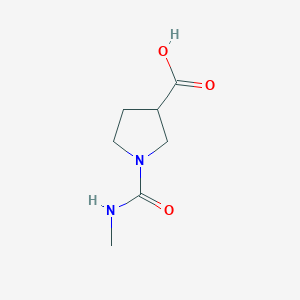

![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)
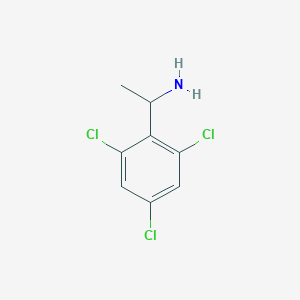
![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)

